molecular formula C11H11NO B166390 7-Ethoxyisoquinoline CAS No. 138223-15-1

7-Ethoxyisoquinoline

Cat. No.: B166390
CAS No.: 138223-15-1
M. Wt: 173.21 g/mol
InChI Key: AVWBUWQADOQHIZ-UHFFFAOYSA-N
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Description

7-Ethoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The ethoxy group at the 7th position of the isoquinoline ring imparts unique chemical properties to this compound. Isoquinolines are known for their stability and resistance to chemical attack, making them valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyisoquinoline can be achieved through several methods. One common approach involves the ethylation of isoquinoline. This can be done by reacting isoquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the ethylation process.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert this compound to its tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions 5 and 8.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

7-Ethoxyisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxyisoquinoline involves its interaction with various molecular targets. The ethoxy group can influence the compound’s binding affinity to enzymes and receptors. Isoquinoline derivatives are known to interact with DNA, proteins, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and derivative.

Comparison with Similar Compounds

    7-Methoxyisoquinoline: Similar structure but with a methoxy group instead of an ethoxy group.

    Isoquinoline: The parent compound without any substituents.

    Quinoline: A related compound with a nitrogen atom at a different position in the ring system.

Uniqueness: 7-Ethoxyisoquinoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 7-Methoxyisoquinoline, the ethoxy group provides different steric and electronic effects, potentially leading to distinct properties and applications.

Properties

IUPAC Name

7-ethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWBUWQADOQHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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